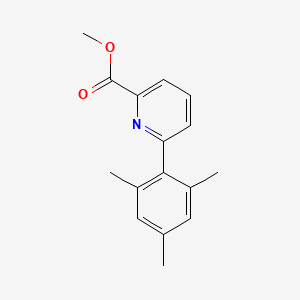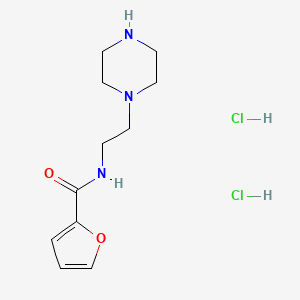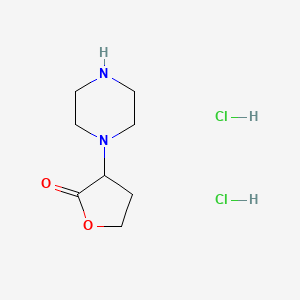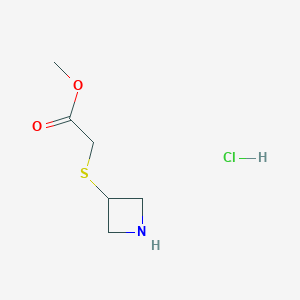
Methyl 6-mesitylpicolinate
Descripción general
Descripción
Methyl 6-mesitylpicolinate is a chemical compound that is used in scientific research for various purposes. It is an organic compound that is derived from picolinic acid and mesitylene. The compound has a molecular formula of C17H19NO2 and a molecular weight of 269.34 g/mol. Methyl 6-mesitylpicolinate is a yellow crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Aplicaciones Científicas De Investigación
Catalysis and Polymerization
Research on bulky phosphino-pyridine ligands, which are structurally related to "Methyl 6-mesitylpicolinate", has shown applications in catalysis, particularly in the polymerization of ethylene. The study by Chen et al. (2003) on palladium and nickel complexes for the catalytic polymerization and oligomerization of ethylene highlights the importance of such compounds in facilitating chemical reactions that are crucial for producing polymers with specific properties. These complexes were characterized by spectral data and X-ray crystallography, demonstrating the potential for "Methyl 6-mesitylpicolinate" in catalysis and material science (Chen et al., 2003).
Fluoroalkylation and Synthesis of Fluorinated Compounds
The transition-metal-free radical fluoroalkylation of isocyanides for the synthesis of tri-/di-/monofluoromethylated phenanthridines, as presented by Fang et al. (2017), showcases a methodology that could be applicable to "Methyl 6-mesitylpicolinate". This process enables the preparation of fluorinated compounds under mild conditions, using sodium tri-, di-, and monofluoromethanesulfinates as radical fluoroalkylation reagents. Such methodologies are crucial for the synthesis of fluorinated organic compounds, which have widespread applications in pharmaceuticals and agrochemicals (Fang et al., 2017).
Methylation Reactions and Resource Optimization
A comprehensive review on the methylation of C6-8~arene with methanol, including mechanism, catalysts, and kinetic/thermodynamics, by Dong et al. (2022), provides a broad perspective on the significance of methylation reactions in optimizing the resource structure of the petrochemical and coal chemical industry. This review emphasizes the role of catalysis in achieving high selectivity for desired products, such as p-xylene and trimethylbenzene, from methylation reactions. The insights into catalyst preparation strategies and reaction mechanisms could be relevant for exploring the applications of "Methyl 6-mesitylpicolinate" in similar contexts (Dong et al., 2022).
Propiedades
IUPAC Name |
methyl 6-(2,4,6-trimethylphenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-10-8-11(2)15(12(3)9-10)13-6-5-7-14(17-13)16(18)19-4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRPCALFNMXATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC(=CC=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-mesitylpicolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-([2-(piperidin-2-YL)ethyl]sulfanyl)acetate hydrochloride](/img/structure/B1431153.png)
![4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431155.png)


![2-[(Propane-2-sulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431160.png)
![4-[(2-Methylpropanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431161.png)

![4-[(2-Methylpropyl)sulfanyl]piperidine hydrochloride](/img/structure/B1431165.png)
![3-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431169.png)
![2-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431170.png)
![4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431171.png)
![4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431172.png)
![3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431173.png)
![3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431174.png)